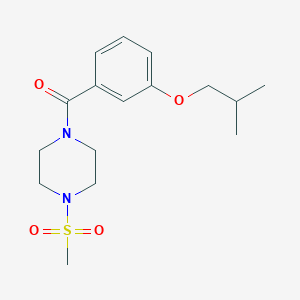
N-(4-isopropoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(4-isopropoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively used in scientific research to elucidate the role of PI3K in various cellular processes.
Mecanismo De Acción
N-(4-isopropoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits PI3K by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease cell migration and invasion in various cancer cell lines. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for PI3K. This allows for specific inhibition of PI3K signaling pathways without affecting other signaling pathways. However, one limitation is that this compound may have off-target effects on other kinases, which could affect the interpretation of experimental results.
Direcciones Futuras
1. Investigate the role of PI3K signaling pathways in other diseases, such as cardiovascular disease and inflammatory disorders.
2. Develop more potent and selective PI3K inhibitors for use in clinical trials.
3. Study the effects of combining PI3K inhibitors with other targeted therapies in cancer treatment.
4. Investigate the potential use of PI3K inhibitors in combination with immunotherapies for cancer treatment.
5. Elucidate the mechanisms underlying the neuroprotective effects of PI3K inhibition and explore the potential use of PI3K inhibitors in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been widely used in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and migration. It has been used to study the signaling pathways involved in cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-oxo-N-(4-propan-2-yloxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-15-9-7-14(8-10-15)20-18(21)16-11-13-5-3-4-6-17(13)24-19(16)22/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLTYVULSATKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(4-fluorobenzyl)oxy]benzyl}(piperidin-4-ylmethyl)amine dihydrochloride](/img/structure/B4725707.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B4725716.png)
![4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4725730.png)

![ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4725750.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(2-furyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4725754.png)
![5-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4725761.png)
![4-chloro-3-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4725767.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4725772.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4725777.png)
![N-[2-(allyloxy)benzyl]-N,N',N'-triethyl-1,2-ethanediamine](/img/structure/B4725780.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-benzimidazole](/img/structure/B4725789.png)

